molecular formula C26H37FN2O2SSn B12604687 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-

Cat. No.: B12604687
M. Wt: 579.4 g/mol
InChI Key: FORQEQDVCXBXQK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is a complex organic compound with the molecular formula C14H11FN2O2S. It is known for its significant role in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in research settings where precise modifications and interactions are required .

Properties

Molecular Formula

C26H37FN2O2SSn

Molecular Weight

579.4 g/mol

IUPAC Name

tributyl-[5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]stannane

InChI

InChI=1S/C14H10FN2O2S.3C4H9.Sn/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17;3*1-3-4-2;/h2-6,8-9H,1H3;3*1,3-4H2,2H3;

InChI Key

FORQEQDVCXBXQK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)F

Origin of Product

United States

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